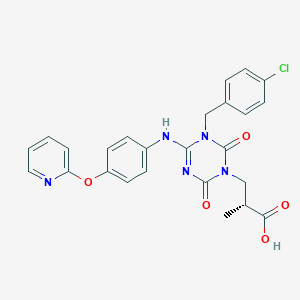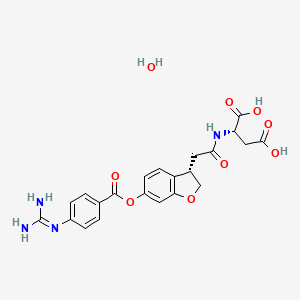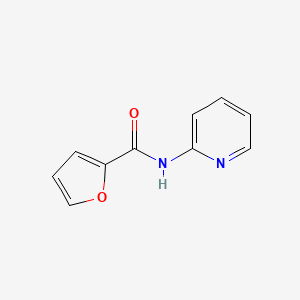![molecular formula C8H7BrO B14907156 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromobicyclo[420]octa-1,3,5-trien-2-ol is a chemical compound with the molecular formula C8H7BrO It is a derivative of bicyclo[420]octa-1,3,5-triene, featuring a bromine atom and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol typically involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by hydroxylation. One common method starts with the reaction of bicyclo[4.2.0]octa-1,3,5-triene with bromine in an inert solvent like dichloromethane at low temperatures to yield 3-bromobicyclo[4.2.0]octa-1,3,5-triene. The brominated product is then subjected to hydroxylation using reagents such as hydrogen peroxide or osmium tetroxide to introduce the hydroxyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in solvents like dichloromethane or acetone.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-bromobicyclo[4.2.0]octa-1,3,5-trien-2-one.
Reduction: Formation of bicyclo[4.2.0]octa-1,3,5-trien-2-ol.
Substitution: Formation of 3-substituted bicyclo[4.2.0]octa-1,3,5-trien-2-ol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromobenzocyclobutene
- 4-Bromo-1,2-dihydrobenzocyclobutene
Uniqueness
3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol is unique due to its bicyclic structure and the presence of both bromine and hydroxyl functional groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H7BrO |
|---|---|
Molekulargewicht |
199.04 g/mol |
IUPAC-Name |
3-bromobicyclo[4.2.0]octa-1(6),2,4-trien-2-ol |
InChI |
InChI=1S/C8H7BrO/c9-7-4-2-5-1-3-6(5)8(7)10/h2,4,10H,1,3H2 |
InChI-Schlüssel |
PBPOXXCHCSHEAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C1C=CC(=C2O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)


![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)

![Ethanethiol, 2-[bis(2-pyridinylmethyl)amino]-](/img/structure/B14907119.png)



![[Amino(dimethylamino)methylidene]urea hydrochloride](/img/structure/B14907149.png)



